Cyanoacetylindole
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Overview
Description
Cyanoacetylindole is a nitrogen-heterocyclic compound derived from indole, a significant nitrogen-based heterocycle. Indole-based compounds have garnered attention due to their biological and pharmaceutical activities. This compound is easily obtained from the reaction of indoles and cyanoacetic acid . It serves as a versatile starting material for constructing various molecules containing indole moieties in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanoacetylindole can be synthesized through the reaction of indoles with cyanoacetic acid . One-pot reactions involving this compound, aromatic aldehydes, and other reagents in the presence of catalysts like melamine hexakis(methylene)hexakis(phosphonic acid) have been reported . For instance, the preparation of (3′-indolyl)pyrazolo[3,4-b]pyridines involves a one-pot reaction between this compound, 3-methyl-1-phenyl-1 H-pyrazol-5-amine, and an aromatic aldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Solvent-free reactions and stirring without solvent at elevated temperatures are common approaches .
Chemical Reactions Analysis
Types of Reactions: Cyanoacetylindole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is commonly used in multi-component reactions to synthesize heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, and more .
Common Reagents and Conditions: Reagents like stannous chloride in DMF, ammonium acetate, and aromatic aldehydes are frequently used in reactions involving this compound . Reaction conditions often include elevated temperatures and the presence of catalysts .
Major Products: Major products formed from reactions involving this compound include functionalized indole-3-yl pyridines, pyrazolopyridines, pyrazolopyrimidines, and other heterocyclic compounds .
Scientific Research Applications
Cyanoacetylindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Comparison with Similar Compounds
- Cyanoacetamide derivatives
- N-cyanoacetamides
- Spiro indole derivatives
Comparison: Cyanoacetylindole is unique due to its versatile reactivity and ability to form a wide range of heterocyclic compounds . Compared to similar compounds, it offers distinct advantages in multi-component reactions and the synthesis of biologically active molecules .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
InChI Key |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Origin of Product |
United States |
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